molecular formula C9H8Br2O B1353493 1-(2,2-dibromoethenyl)-4-methoxybenzene CAS No. 60512-57-4

1-(2,2-dibromoethenyl)-4-methoxybenzene

Cat. No.: B1353493
CAS No.: 60512-57-4
M. Wt: 291.97 g/mol
InChI Key: WPCVWFREMZVRMJ-UHFFFAOYSA-N
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Description

1-(2,2-dibromoethenyl)-4-methoxybenzene is an organic compound characterized by the presence of a dibromovinyl group attached to a methoxybenzene ring

Scientific Research Applications

1-(2,2-dibromoethenyl)-4-methoxybenzene has several applications in scientific research:

Safety and Hazards

The safety information for “1-(2,2-Dibromovinyl)-4-methoxybenzene” indicates that it has a GHS07 pictogram. The signal word is “Warning”. The hazard statements include H302. The precautionary statements include P280-P305+P351+P338 .

Mechanism of Action

Target of Action

1-(2,2-Dibromovinyl)-4-methoxybenzene is a synthetic organic insecticide, also known as Deltamethrin . It has high insecticidal activity against pests and parasites . The primary targets of this compound are pests and parasites, and it is less toxic to mammals .

Mode of Action

Deltamethrin, the active ingredient in 1-(2,2-Dibromovinyl)-4-methoxybenzene, is a neurotoxin . It works by interfering with the nervous system of insects, causing rapid paralysis and death .

Biochemical Pathways

It is known that deltamethrin circulates between solid, liquid, and gas phases and enters organisms through the food chain .

Pharmacokinetics

It is known that deltamethrin is widely detected in a range of environments (including soil, water, sediment, and air) and organisms .

Result of Action

The result of the action of 1-(2,2-Dibromovinyl)-4-methoxybenzene is the death of the targeted pests and parasites . It has varying degrees of toxicity to a variety of organisms . The toxicity of deltamethrin includes neurotoxicity, immunotoxicity, endocrine disruption toxicity, reproductive toxicity, and hepatorenal toxicity .

Action Environment

The action of 1-(2,2-Dibromovinyl)-4-methoxybenzene is influenced by environmental factors. After entering the natural environment, deltamethrin circulates between solid, liquid, and gas phases . The majority of deltamethrin applied to crops is transferred to the soil environment and is mainly distributed in the top soil . The lower content of clay and organic carbon in soil, the higher degradation rate of deltamethrin is observed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-dibromoethenyl)-4-methoxybenzene typically involves the bromination of 4-methoxybenzene followed by the introduction of a vinyl group. One common method includes the reaction of 4-methoxybenzene with bromine in the presence of a catalyst to form 1-bromo-4-methoxybenzene. This intermediate is then reacted with acetylene dibromide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-dibromoethenyl)-4-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-dibromoethenyl)-4-methoxybenzene is unique due to the presence of both the dibromovinyl and methoxy groups. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

1-(2,2-dibromoethenyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCVWFREMZVRMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446200
Record name 1-(2,2-dibromovinyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60512-57-4
Record name 1-(2,2-Dibromoethenyl)-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60512-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2-dibromovinyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triphenylphosphine (57.8 g, 220 mmol) was dissolved in dichromomethane (200 ml) in nitrogen atmosphere, and carbon tetrabromide (36.5 g, 110 mmol) was added little by little under cooling with ice, followed by stirring for 30 minutes. Then, p-anisic aldehyde (10.0 g, 73.4 mmol) was dropwise added under cooling with ice, followed by stirring for 10 minutes. The reaction solution was subjected to filtration, silica gel (50 g) was added to the filtrate, and the filtrate was concentrated under reduced pressure to dryness, and the resulting product was purified by silica gel column chromatography (hexane:ethyl acetate=20:1) to give the desired compound 1-(2,2-dibromovinyl)-4-methoxybenzene (21.4 g, quant.) as pale yellow solid.
Quantity
57.8 g
Type
reactant
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-dibromoethenyl)-4-methoxybenzene
Reactant of Route 2
1-(2,2-dibromoethenyl)-4-methoxybenzene

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